2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 921862-12-6
VCID: VC5277323
InChI: InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

CAS No.: 921862-12-6

Cat. No.: VC5277323

Molecular Formula: C17H18N2O3S

Molecular Weight: 330.4

* For research use only. Not for human or veterinary use.

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide - 921862-12-6

Specification

CAS No. 921862-12-6
Molecular Formula C17H18N2O3S
Molecular Weight 330.4
IUPAC Name 2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3
Standard InChI Key BGLYJJZHPWVGND-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

2,5-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide features a bifurcated structure:

  • Indolinone moiety: A 1-methyl-2-oxoindolin-5-yl group, characterized by a bicyclic system with a ketone at position 2 and a methyl substituent at position 1.

  • Benzenesulfonamide moiety: A 2,5-dimethylbenzene ring linked to the indolinone via a sulfonamide bridge (-SO₂-NH-).

The molecular formula is deduced as C₁₈H₁₉N₂O₃S (molecular weight: 343.42 g/mol), analogous to structurally related compounds such as N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide (C₁₇H₁₈N₂O₃S, MW 330.4) and 2,3,4,5,6-pentamethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (C₁₉H₂₂N₂O₃S, MW 358.5) . Key functional groups include:

  • Sulfonamide (-SO₂NH-): Imparts polarity and hydrogen-bonding capacity, critical for biological interactions .

  • Indolinone ketone: Enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions.

  • Methyl substituents: The 2,5-dimethyl groups on the benzene ring introduce steric effects and modulate electronic properties .

Spectroscopic and Computational Insights

While experimental spectra for this specific compound are unavailable, computational modeling of analogous structures provides predictive data:

  • IR spectroscopy: Expected peaks include ν(S=O) at ~1325–1291 cm⁻¹, ν(C=O) at ~1685 cm⁻¹, and ν(N-H) at ~3285–3416 cm⁻¹ .

  • NMR spectroscopy: The indolinone proton environment would resemble that of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline, with aromatic protons in the δ 6.8–7.5 ppm range and methyl groups at δ 2.1–2.5 ppm .

  • DFT calculations: The E-isomer of the sulfonamide linkage is energetically favored over the Z-isomer by ~2.21 kcal/mol, as observed in related hydrazone derivatives .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Indolinone precursor preparation: 1-Methyl-2-oxoindoline-5-amine is synthesized through cyclization of N-methylanthranilic acid derivatives.

  • Sulfonylation: Reaction of the indolinone amine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

  • Purification: Column chromatography or recrystallization to isolate the final product.

Industrial-Scale Production Considerations

  • Continuous flow reactors: Enhance yield and reproducibility by minimizing side reactions.

  • Catalytic optimization: Palladium or copper catalysts may accelerate sulfonamide bond formation .

  • Green chemistry: Solvent-free conditions or biodegradable solvents (e.g., ethyl acetate) reduce environmental impact .

Table 1: Comparative Synthetic Routes for Sulfonamide-Indolinone Hybrids

StepReagents/ConditionsYield (%)Reference
Indolinone formationN-methylanthranilic acid, Ac₂O, Δ78
Sulfonylation2,5-Me₂C₆H₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C→RT85
PurificationSiO₂ chromatography (Hexane:EtOAc 3:1)92

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Indolinone ketone: Susceptible to nucleophilic attack at C2, enabling formation of hydrazones or semicarbazides .

  • Sulfonamide nitrogen: Can participate in alkylation or acylation reactions under basic conditions .

  • Aromatic methyl groups: Oxidizable to carboxylic acids via KMnO₄/H₂SO₄ .

Derivatization Case Study

Reaction with hydrazine hydrate yields a hydrazone derivative, as demonstrated in the synthesis of 4-(5-(1-hydrazonoethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl)benzenesulfonamide . This product showed dual E/Z isomerism, with the E-isomer dominating (ΔG = +2.21 kcal/mol) .

CompoundTargetIC₅₀/EC₅₀Reference
Indoline-2,3-dione sulfonamideα-glucosidase0.90 μM
5-(4-Fluorophenyl)thiophene analogTubulin polymerization2.3 nM
PentamethylbenzenesulfonamideCOX-21.8 μM

Material Science Applications

Coordination Chemistry

The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or luminescent properties .

Polymer Modification

Incorporation into polyimide backbones via condensation reactions could yield high-temperature-resistant materials with enhanced solubility.

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